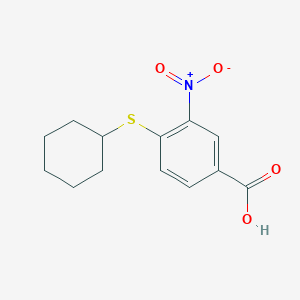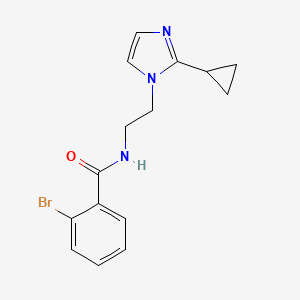
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide” is complex due to the presence of multiple functional groups. The compound contains a bromine atom, an imidazole ring, a benzamide group, and a cyclopropyl group .Aplicaciones Científicas De Investigación
Synthesis and Methodological Advances
- Microwave-Assisted Synthesis : Microwave irradiation offers a cleaner, more efficient, and faster method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating the value of modern techniques in accelerating and optimizing chemical synthesis processes (Saeed, 2009).
- Cyclocondensation Methods : The use of 1-methyl-3-ethyl imidazolium bromide [meim]Br/basic alumina has been shown to promote the cyclocondensation of chloroacetone/chloroethyl acetate with salicylaldehydes, yielding benzofuran derivatives under both conventional and microwave irradiation. This illustrates the versatility of catalytic systems in facilitating heterocyclic ring formation (Sapkal et al., 2010).
Potential Biological Activity
- Antitumor and Antioxidant Agents : Research into the synthesis of new fused and binary 1,3,4‐Thiadiazoles explores their applications as potential antitumor and antioxidant agents. Such compounds are generated through reactions involving 2-amino-1,3,4-thiadiazole with various reactants, including 2-bromo-1-(2H-chromen-3-yl)ethanone, highlighting the therapeutic potential of these heterocyclic compounds (Hamama et al., 2013).
Crystal Structure and Interactions
- X-Ray Structure Characterization : Studies on antipyrine-like derivatives, specifically 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have involved X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses reveal insights into the crystal packing, hydrogen bonding interactions, and the stabilization mechanisms within the molecular structures, offering a foundation for understanding the physicochemical properties of similar compounds (Saeed et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-13-4-2-1-3-12(13)15(20)18-8-10-19-9-7-17-14(19)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMBVYZYZHMCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

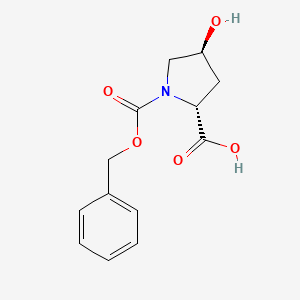
![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)
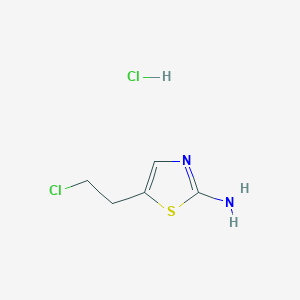
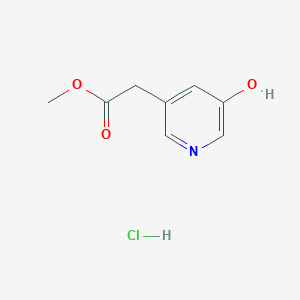
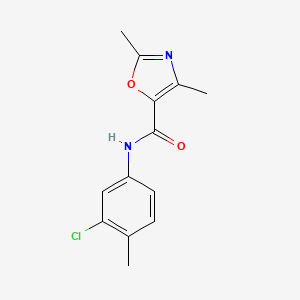


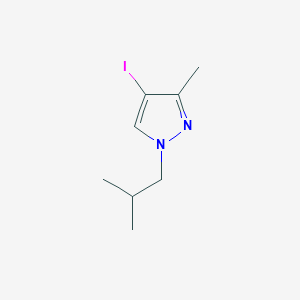
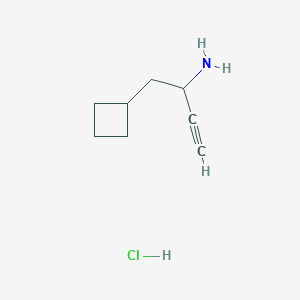


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)
